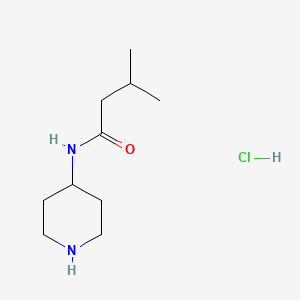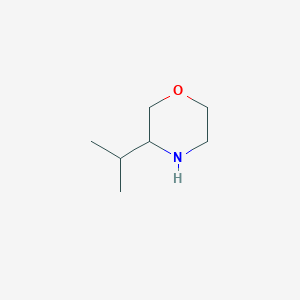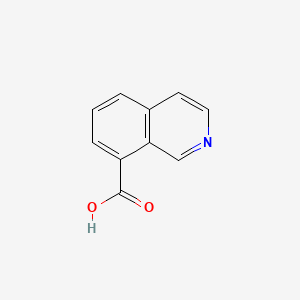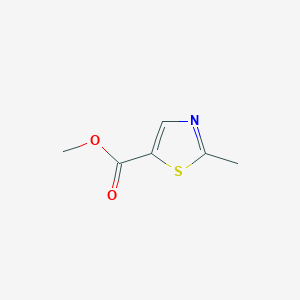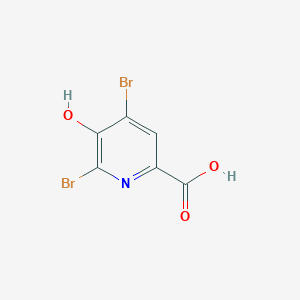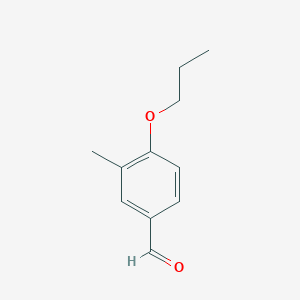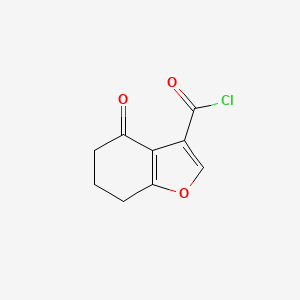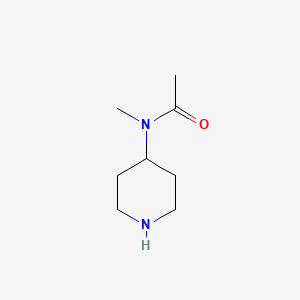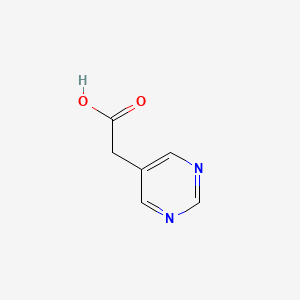![molecular formula C11H8ClNO2S B1321869 [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid CAS No. 71013-64-4](/img/structure/B1321869.png)
[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid
Übersicht
Beschreibung
The compound [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid is a thiazole derivative, which is a class of compounds known for their heterocyclic structure containing both sulfur and nitrogen within the same ring. Thiazoles are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives often involves multicomponent reactions, as seen in the acetic acid mediated regioselective synthesis of novel 2,4,5-trisubstituted thiazoles . Although the specific synthesis of [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid is not detailed in the provided papers, similar compounds have been synthesized through reactions involving thiosemicarbazide and various aldehydes or ketones, followed by the addition of arylglyoxal and activated methylene compounds .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be determined using various spectroscopic methods, including IR, NMR, and X-ray crystallography. For instance, a related compound, N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide, was characterized using these techniques, providing insights into the molecular geometry and electronic structure . Theoretical calculations, such as density functional theory (DFT), further support the experimental findings and allow for the prediction of molecular properties .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, contributing to their versatility in chemical synthesis and drug design. The papers provided do not detail specific reactions for [4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid, but related compounds have been used in the synthesis of 1,3,4-thiadiazole derivatives, showcasing the reactivity of the carboxylic acid group in cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be characterized by their spectral data and theoretical calculations. For example, the spectral analysis of new 4-(phenylazo)phenoxy acetic acids provides insights into the UV-VIS and IR spectral properties, which can be compared with similar azoderivatives . DFT calculations, including HOMO-LUMO analysis and molecular electrostatic potential, offer a deeper understanding of the charge distribution and electronic properties of these molecules .
Wissenschaftliche Forschungsanwendungen
Photo-Degradation Studies
A study on the photo-degradation behavior of a compound structurally related to 4-(4-Chloro-phenyl)-thiazol-5-yl-acetic acid was conducted. This research focused on understanding the degradation products formed under visible light exposure, using techniques like LC-MS/MS and NMR. The findings indicated that specific structural features in thiazole-containing compounds, such as aryl rings, might influence their susceptibility to photo-degradation (Wu, Hong, & Vogt, 2007).
Electrophilic Aromatic Reactivity
Research on the electrophilic reactivity of various thiazole positions, including thiazol-5-yl, provides insights into the chemical properties of these compounds. The study involved gas-phase elimination experiments and demonstrated that the polarizability and reactivity of thiazole compounds can be influenced by specific substituents and positions on the ring (August, Davis, & Taylor, 1986).
Polymorph Selection in Drug Development
In pharmaceutical research, selecting the appropriate polymorph of a compound for development is crucial. A study on a compound related to 4-(4-Chloro-phenyl)-thiazol-5-yl-acetic acid highlighted the challenges in selecting a polymorph for drug development due to factors like stability and physical properties. The research utilized methods like vibrational spectroscopy and solid-state NMR (Katrincic et al., 2009).
Synthesis and Biological Activity
Several studies have focused on synthesizing derivatives of thiazole compounds and evaluating their biological activities. These activities include antimicrobial and antituberculosis effects, demonstrating the potential therapeutic applications of thiazole derivatives (Ulusoy, 2002), (Muralikrishna et al., 2014).
Computational Studies and Molecular Analysis
Computational methods like density functional theory have been used to analyze compounds similar to 4-(4-Chloro-phenyl)-thiazol-5-yl-acetic acid. These studies offer insights into molecular structures, chemical shift values, and vibrational assignments, contributing to a better understanding of the properties of such compounds (Kanmazalp et al., 2019).
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)11-9(5-10(14)15)16-6-13-11/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVGWAUPSHSRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC=N2)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



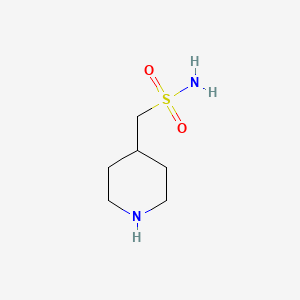

![Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1321796.png)
